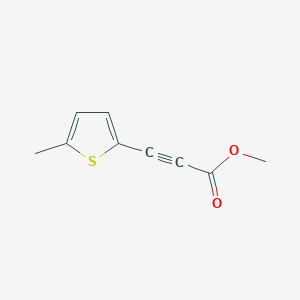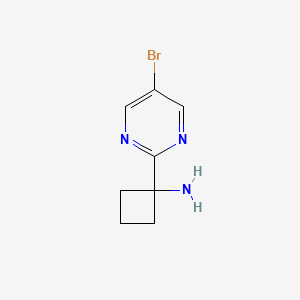
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine is an organic compound with the molecular formula C8H10BrN3 It is a derivative of pyrimidine and cyclobutane, featuring a bromine atom at the 5-position of the pyrimidine ring and an amine group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclobutanation: The brominated pyrimidine is then subjected to a cyclobutanation reaction, where a cyclobutane ring is introduced. This can be achieved through a involving a suitable cyclobutane precursor.
Amination: Finally, the cyclobutanated intermediate is treated with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution Products: Azides, nitriles, and thiols.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated amines or fully reduced cyclobutane derivatives.
科学研究应用
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for designing novel pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique structural properties.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine depends on its specific application:
Kinase Inhibition: The compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking phosphorylation and downstream signaling pathways.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular responses.
Enzyme Inhibition: The compound may act as a competitive or non-competitive inhibitor, affecting enzyme kinetics and metabolic pathways.
相似化合物的比较
1-(5-Bromopyridin-2-yl)cyclobutan-1-amine: Similar structure but with a pyridine ring instead of pyrimidine.
1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine: Chlorine atom replaces the bromine atom.
1-(5-Fluoropyrimidin-2-yl)cyclobutan-1-amine: Fluorine atom replaces the bromine atom.
Uniqueness: 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
分子式 |
C8H10BrN3 |
|---|---|
分子量 |
228.09 g/mol |
IUPAC 名称 |
1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C8H10BrN3/c9-6-4-11-7(12-5-6)8(10)2-1-3-8/h4-5H,1-3,10H2 |
InChI 键 |
VUHAESANUFLXLM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=NC=C(C=N2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol](/img/structure/B13176028.png)
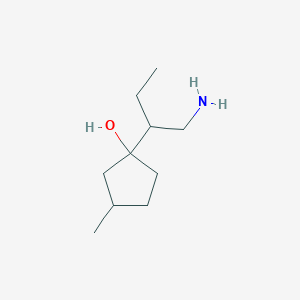
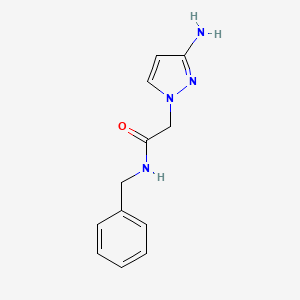

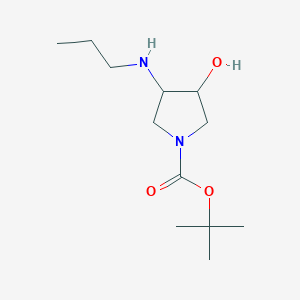

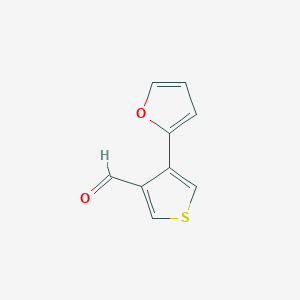
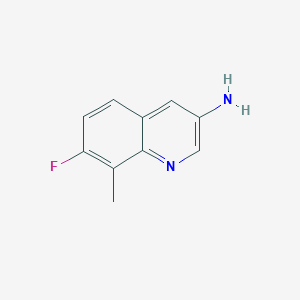

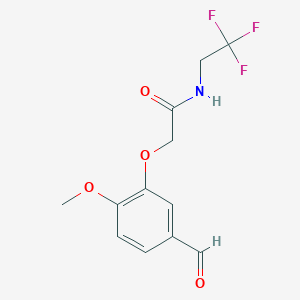
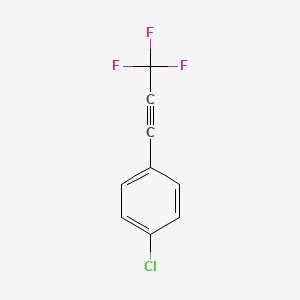
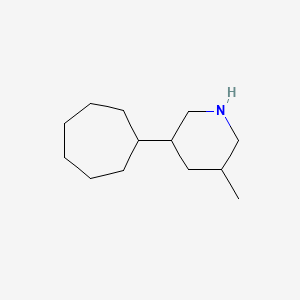
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)
